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Compound of Interest

Compound Name: 2-Aminobutan-1-ol

Cat. No.: B080463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
aminobutan-1-ol, a key chiral building block in organic synthesis and drug development. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Here, we present the ¹H and ¹³C NMR data for 2-aminobutan-1-ol.

¹H NMR Spectroscopy Data
The ¹H NMR spectrum of (S)-(+)-2-aminobutan-1-ol was recorded in deuterated chloroform

(CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
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Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

-CH(NH₂)- ~2.73 m -

-CH₂OH 3.57, 3.28 m J = -10.6, 3.9, 7.5

-CH₂CH₃ ~1.44, ~1.29 m -

-CH₂CH₃ 0.94 t -

Note: The broad signals for the -OH and -NH₂ protons are often not distinctly observed or may

appear over a wide chemical shift range depending on concentration and solvent purity.

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum of 2-aminobutan-1-ol was obtained in deuterium oxide (D₂O). The

chemical shifts (δ) are reported in ppm.

Assignment Chemical Shift (δ) in ppm

-CH(NH₂) 57.0

-CH₂OH 66.5

-CH₂CH₃ 25.5

-CH₃ 11.2

Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule by measuring the absorption of

infrared radiation. The IR spectrum of 2-aminobutan-1-ol exhibits characteristic absorption

bands corresponding to its amine, hydroxyl, and alkyl groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b080463?utm_src=pdf-body
https://www.benchchem.com/product/b080463?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Assignment Intensity

3360-3290 O-H and N-H stretching Strong, Broad

2960-2870 C-H stretching (alkyl) Strong

1590 N-H bending (scissoring) Moderate

1460 C-H bending (alkyl) Moderate

1060 C-O stretching Strong

1030 C-N stretching Moderate

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a compound. The mass spectrum of 2-aminobutan-1-ol
shows a base peak at m/z 58, resulting from a characteristic α-cleavage.

m/z Relative Intensity (%) Proposed Fragment

89 < 1 [M]⁺ (Molecular Ion)

58 100 [CH(NH₂)CH₂OH]⁺

41 ~30 [C₃H₅]⁺

30 ~15 [CH₂NH₂]⁺

Experimental Protocols
The following sections outline the methodologies for the acquisition of the presented

spectroscopic data.

NMR Spectroscopy Protocol
Sample Preparation:

For ¹H NMR, approximately 5-10 mg of 2-aminobutan-1-ol was dissolved in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 1% TMS as an internal standard.
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For ¹³C NMR, approximately 20-50 mg of the compound was dissolved in ~0.7 mL of

deuterium oxide (D₂O).

The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

Spectra were acquired on a 400 MHz NMR spectrometer.

For ¹H NMR, a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1

second was used. A total of 16 scans were accumulated.

For ¹³C NMR, a proton-decoupled pulse sequence was employed with a 45° pulse angle and

a relaxation delay of 2 seconds. Approximately 1024 scans were averaged.

IR Spectroscopy Protocol
Sample Preparation:

A drop of neat 2-aminobutan-1-ol was placed directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of the clean, empty ATR crystal was first collected.

The sample spectrum was then recorded over the range of 4000-400 cm⁻¹, with a resolution

of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol
Sample Introduction:

A dilute solution of 2-aminobutan-1-ol in methanol was introduced into the mass

spectrometer via direct injection.

Data Acquisition:
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An electron ionization (EI) source was used.

The electron energy was set to 70 eV.

The mass spectrum was scanned over a mass-to-charge (m/z) range of 10-200.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-aminobutan-1-ol.
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminobutan-1-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080463#2-aminobutan-1-ol-spectroscopy-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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